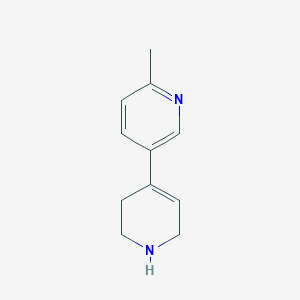

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Description

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a 1,2,3,6-tetrahydropyridinyl moiety at position 4. The partially saturated tetrahydropyridine ring introduces conformational flexibility, which may influence its physicochemical properties and biological interactions.

The dihydrochloride salt form of this compound (CAS: 1347744-97-1 for a related structure) has a molecular weight of 233.14 g/mol (C₁₀H₁₄Cl₂N₂) and is typically used as a small-molecule scaffold in drug discovery .

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |

InChI |

InChI=1S/C11H14N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-4,8,12H,5-7H2,1H3 |

InChI Key |

BZVPPEUJUXJDHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which yields 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves a modified Ireland-Claisen rearrangement, leading to the formation of tetrahydropyridine via a silyl ketene acetal intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as ring-closing metathesis and catalytic hydrogenation, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

- Deuterated Analog : Deuterium incorporation at specific positions may improve metabolic stability by slowing cytochrome P450-mediated oxidation, a strategy used in optimizing drug half-life .

Biological Activity

2-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine (CAS Number: 113975-42-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2, with a molecular weight of approximately 174.24 g/mol. The compound features a pyridine ring substituted with a tetrahydropyridine moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 113975-42-1 |

| Chemical Structure | Structure |

Antiparasitic Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antiparasitic properties. A study demonstrated that modifications to the tetrahydropyridine structure can enhance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy against malaria parasites such as Plasmodium berghei .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In vitro assays have shown that it can inhibit oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases . The mechanism appears to involve modulation of neurotransmitter levels and protection against apoptosis.

Anticancer Potential

Preliminary studies have indicated that this compound may have anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The specific pathways involved are still under investigation but may include the modulation of key signaling molecules involved in cell proliferation.

Case Studies

- Study on Antiparasitic Activity :

- Neuroprotection Study :

- Anticancer Activity Assessment :

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in parasite metabolism.

- Modulation of Neurotransmitter Release : It appears to influence neurotransmitter levels, particularly dopamine and serotonin.

- Induction of Apoptosis in Cancer Cells : The activation of apoptotic pathways is suggested as a mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.